(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride
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Overview
Description
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a chloro-substituted pyrimidine ring and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Mode of Action
Based on the mode of action of similar pyrimidinamine derivatives, it can be inferred that the compound might inhibit the electron transport in mitochondrial complex i . This inhibition could disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell damage .
Pharmacokinetics
The compound’s molecular weight of 24914 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body .
Result of Action
Based on the potential mode of action, the compound could lead to decreased atp production and increased reactive oxygen species, causing cell damage
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, the compound should be stored in a dark place under inert atmosphere at room temperature . These conditions can help maintain the stability of the compound and ensure its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Chlorination: The pyrimidine ring is then chlorinated at the 5-position using reagents like phosphorus oxychloride.
Piperidine Introduction: The piperidine moiety is introduced through a nucleophilic substitution reaction, where piperidine reacts with the chlorinated pyrimidine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
- (5-Chloro-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride
Uniqueness
(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety at the 4-position. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-piperidin-4-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;/h5-6,8,11H,1-4H2,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOLGMXZRHZFCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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